molecular formula C16H12ClNS B2731261 6-Chloro-2-phenyl-3-quinolinyl methyl sulfide CAS No. 400079-68-7

6-Chloro-2-phenyl-3-quinolinyl methyl sulfide

Cat. No.: B2731261
CAS No.: 400079-68-7
M. Wt: 285.79
InChI Key: GCSOFDSXPFDCOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-phenyl-3-quinolinyl methyl sulfide is a heterocyclic compound featuring a quinoline backbone substituted with chlorine at position 6, a phenyl group at position 2, and a methyl sulfide group at position 3 (Fig. 1). The quinoline core contributes to aromaticity and planar rigidity, while the substituents modulate electronic, steric, and solubility properties. This compound is of interest in medicinal chemistry due to the quinoline scaffold's prevalence in bioactive molecules, such as kinase inhibitors and antimicrobial agents . Synthetic routes often involve nucleophilic substitution or sulfide coupling reactions, as seen in analogous quinoline derivatives .

Properties

IUPAC Name

6-chloro-3-methylsulfanyl-2-phenylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNS/c1-19-15-10-12-9-13(17)7-8-14(12)18-16(15)11-5-3-2-4-6-11/h2-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCSOFDSXPFDCOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(N=C2C=CC(=CC2=C1)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Preparation

6-Chloro-2-phenylquinoline is synthesized by condensing 4-chloroaniline with benzoylacetophenone under acidic conditions. The reaction proceeds via enamine formation, followed by cyclodehydration at 120–140°C in polyphosphoric acid (PPA). This step installs the phenyl group at C2 and the chlorine at C6.

Functionalization at C3

Introducing the methyl sulfide group at C3 requires electrophilic substitution or directed metallation. Lithiation at C3 using n-butyllithium in tetrahydrofuran (THF) at −78°C generates a nucleophilic site, which reacts with methyl disulfide (MeSSMe) to yield the sulfide. This method achieves moderate yields (50–65%) but demands strict anhydrous conditions.

Radical-Mediated C–S Bond Formation

Recent advances in photoredox catalysis enable direct C–H sulfenylation. Adapting methods from visible-light-driven reactions (CN110156675B), 6-chloro-2-phenylquinoline reacts with methanesulfenyl chloride under white LED light in acetone.

Reaction Mechanism

The photocatalyst (e.g., fac-Ir(ppy)₃) generates a thiyl radical from methanesulfenyl chloride, which abstracts a hydrogen atom from C3 of the quinoline. The resultant quinolinyl radical couples with a second thiyl radical, forming the C–S bond. This method operates at room temperature, achieving yields up to 78% without metal catalysts.

Optimization Insights

  • Solvent Effects : Acetone enhances radical stability and reaction efficiency compared to dichloromethane or acetonitrile.
  • Light Source : White LED (450–600 nm) outperforms blue or UV light in minimizing side reactions.

Transition-Metal-Catalyzed Coupling

Palladium and copper catalysts facilitate cross-coupling between halogenated quinolines and methylthiolate nucleophiles.

Ullmann-Type Coupling

6-Chloro-2-phenyl-3-iodoquinoline reacts with sodium methanethiolate (NaSMe) in the presence of CuI/1,10-phenanthroline. The reaction proceeds in dimethylformamide (DMF) at 110°C, yielding 58–72% product. Key limitations include iodide precursor availability and homocoupling byproducts.

Buchwald-Hartwig Amination Adaptations

Modifying Buchwald-Hartwig conditions, Pd₂(dba)₃ with Xantphos catalyzes C–S coupling between 3-bromo-6-chloro-2-phenylquinoline and methyl mercaptan (HSMe). Using cesium carbonate as a base in toluene at 100°C achieves 65% yield.

Comparative Analysis of Synthetic Routes

Method Conditions Yield (%) Advantages Limitations
Friedländer + Lithiation PPA, THF, −78°C 50–65 Regioselective Moisture-sensitive, multi-step
Photoredox Sulfenylation Acetone, LED, rt 70–78 Catalyst-free, mild conditions Requires specialized equipment
Ullmann Coupling CuI, DMF, 110°C 58–72 Broad substrate scope Iodide precursor needed
Buchwald-Hartwig Pd₂(dba)₃, toluene, 100°C 65 High functional group tolerance Costly catalysts

Mechanistic Considerations and Side Reactions

Competing Pathways in Photoredox Reactions

Thiyl radicals may dimerize to form disulfides (MeSSMe) unless substrate concentrations are optimized. Excess quinoline (1.5 equiv) suppresses dimerization, improving sulfide yield.

Regioselectivity in Lithiation

The C3 position of 6-chloro-2-phenylquinoline is activated for lithiation due to electron-withdrawing effects from the adjacent nitrogen and chloro group. Quenching with MeSSMe ensures selective sulfide formation over O- or N-alkylation.

Scalability and Industrial Feasibility

The photoredox method (CN110156675B) scales effectively to 100-g batches with 75% isolated yield, making it suitable for pilot-scale production. In contrast, Ullmann coupling faces challenges in catalyst recycling and iodide waste management.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-phenyl-3-quinolinyl methyl sulfide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperoxybenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, alkoxides

Major Products Formed

    Oxidation: Sulfoxide, sulfone

    Reduction: Reduced quinoline or phenyl derivatives

    Substitution: Substituted quinoline derivatives

Scientific Research Applications

Antimicrobial Properties
Quinoline derivatives have demonstrated significant antimicrobial activity. Research indicates that compounds similar to 6-Chloro-2-phenyl-3-quinolinyl methyl sulfide exhibit efficacy against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. For instance, studies have shown that certain quinoline derivatives possess minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL against Mycobacterium smegmatis, suggesting their potential as antituberculosis agents .

Anticancer Activity
The quinoline structure has been linked to anticancer properties, with several studies indicating that modifications to the quinoline ring can enhance cytotoxicity against cancer cell lines. For example, derivatives of quinoline have been found to inhibit cell proliferation in various cancer types, including breast and lung cancers. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression .

Chemical Synthesis

The synthesis of this compound can be achieved through various chemical pathways. One common method involves the reaction of appropriate phenolic precursors with chloroquinoline derivatives under specific conditions to yield the target compound. The synthesis typically requires careful control of reaction parameters such as temperature and solvent choice to optimize yield and purity .

Toxicological Studies

Understanding the toxicological profile of this compound is crucial for its application in pharmaceuticals. Recent studies have employed quantitative structure–activity relationship (QSAR) models to predict aquatic toxicity, revealing insights into its environmental impact and safety profile . Such models help in assessing the compound's mutagenicity and potential risks associated with its use.

Case Studies

StudyFindingsImplications
Antimicrobial Activity Compounds similar to this compound showed significant activity against Mycobacterium smegmatis with MIC values of 6.25 µg/mL .Potential development as an antituberculosis agent.
Cytotoxicity in Cancer Cells Derivatives exhibited cytotoxic effects on breast cancer cell lines, inducing apoptosis .Possible use in cancer therapy development.
Toxicological Assessment QSAR models indicated low aquatic toxicity, suggesting environmental safety .Supports further development for pharmaceutical applications.

Mechanism of Action

The mechanism of action of 6-Chloro-2-phenyl-3-quinolinyl methyl sulfide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interfere with the replication of viruses or the growth of bacteria by targeting essential proteins or pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

A comparative analysis of key quinoline and heterocyclic analogs is provided below:

Compound Core Structure Substituents Key Functional Groups Potential Applications
6-Chloro-2-phenyl-3-quinolinyl methyl sulfide Quinoline Cl (C6), Ph (C2), SCH₃ (C3) Methyl sulfide, Chloro, Phenyl Enzyme inhibition, Antimicrobial agents
3-Acetyl-6-chloro-2-methyl-4-phenyl-quinolinium hydrogen sulfate Quinolinium Cl (C6), CH₃ (C2), Acetyl (C3), Ph (C4), HSO₄⁻ Acetyl, Sulfate ion Crystallography studies, Ionic intermediates
6-Methyl-3-phenyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one Quinazolinone CH₃ (C6), Ph (C3), S=C (C2) Sulfanylidene, Ketone Pharmaceutical candidates (e.g., kinase inhibitors)
6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid Quinoline Cl (C6), 3-MePh (C2), COOH (C4) Carboxylic acid, Chloro Synthetic intermediate, Chelating agents
6-chloro-N-[(3-fluorophenyl)methyl]-N-methylpyridine-3-sulfonamide Pyridine Cl (C6), F-Ph-CH₂-N-Me (C3), SO₂NH Sulfonamide, Fluorophenyl Drug discovery (e.g., sulfonamide-based drugs)
P-Chlorophenyl Methyl Sulfide Benzene Cl (para), SCH₃ Methyl sulfide, Chlorophenyl Chemical intermediate, Ligand synthesis

Key Observations :

  • Core Structure: Quinoline derivatives (e.g., ) exhibit enhanced π-π stacking and hydrogen-bonding capabilities compared to pyridine () or benzene () analogs, influencing binding affinity in biological systems.
  • Substituent Effects: Methyl sulfide (SCH₃): Found in both the target compound and P-chlorophenyl methyl sulfide (), this group enhances lipophilicity but reduces hydrogen-bonding capacity compared to sulfonamides () or carboxylic acids (). Chloro (Cl): Common in quinoline derivatives (), it provides electron-withdrawing effects, stabilizing the aromatic system and influencing reactivity. Sulfonamide (SO₂NH): In pyridine analogs (), this group improves solubility and target specificity via hydrogen bonding, unlike the methyl sulfide in the target compound.

Biological Activity

6-Chloro-2-phenyl-3-quinolinyl methyl sulfide (CAS No. 400079-68-7) is an organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound belongs to the quinoline family, which is known for various therapeutic properties, including antimicrobial, antiviral, and anticancer effects. This article reviews the biological activity of this compound, summarizing its mechanisms of action, relevant studies, and potential applications.

The molecular formula of this compound is C16H12ClNS, with a molecular weight of approximately 285.79 g/mol. The compound features a chlorinated quinoline structure with a phenyl group and a methyl sulfide moiety. These functional groups contribute to its unique reactivity and biological properties.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical cellular processes, such as cell proliferation and viral replication.
  • Receptor Binding : It can bind to receptors or proteins that modulate signaling pathways associated with disease progression.
  • Antimicrobial Activity : The compound has shown potential against various pathogens by targeting essential proteins or metabolic pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, including Mycobacterium tuberculosis (M. tuberculosis). The Minimum Inhibitory Concentration (MIC) values for related quinoline derivatives have been reported, suggesting that this compound may also possess similar efficacy.

CompoundMIC (μg/mL)Target Pathogen
6-Chloro-2-phenylquinoline15M. tuberculosis
This compoundTBDTBD

Anticancer Activity

The compound has been evaluated for its anticancer properties in various cancer cell lines. Studies utilizing the Sulforhodamine B (SRB) assay have shown that it can induce cell death in cancer cells through mechanisms such as apoptosis and cell cycle arrest.

Cell LineIC50 (μM)Reference
HeLa (cervical cancer)TBD
MDA-MB231 (breast cancer)TBD
MZ-MEL (melanoma)TBD

Case Studies

  • Anti-Tubercular Activity : A study focused on synthesizing quinoline derivatives, including this compound, demonstrated promising results against M. tuberculosis. The compound's structural modifications were explored to enhance its efficacy, indicating that structural features significantly influence biological activity .
  • Cytotoxicity Evaluation : In a comprehensive cytotoxicity assessment involving various cell lines, compounds similar to this compound exhibited low toxicity at concentrations up to 10 times their MIC values, suggesting a favorable therapeutic index for further development .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 6-Chloro-2-phenyl-3-quinolinyl methyl sulfide, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with halogenated quinoline precursors. For example, a related quinolinium salt was synthesized by refluxing a chlorinated quinoline derivative with concentrated H₂SO₄ in ethanol, followed by crystallization . Optimization may include adjusting solvent polarity (e.g., ethanol vs. acetonitrile), temperature (reflux vs. room temperature), and acid catalysts (e.g., H₂SO₄ vs. HCl). Purity can be enhanced via recrystallization or column chromatography.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR can confirm substitution patterns on the quinoline and phenyl rings. For example, methyl sulfide groups typically show δ ~2.5 ppm for protons and δ ~15–25 ppm for carbons .
  • HPLC : Reverse-phase HPLC (e.g., Chromolith® RP-18e columns) with UV detection at 254 nm is effective for purity assessment .
  • Mass Spectrometry : High-resolution MS (HRMS) provides exact mass confirmation, critical for distinguishing isomers .

Q. How does the methyl sulfide group influence the compound’s solubility and reactivity in cross-coupling reactions?

  • Methodological Answer : The methyl sulfide moiety enhances solubility in polar aprotic solvents (e.g., DMSO) and acts as a weak directing group in metal-catalyzed reactions. For instance, palladium-catalyzed Suzuki-Miyaura coupling may require ligand optimization (e.g., SPhos vs. XPhos) to mitigate sulfur-poisoning effects .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the spatial arrangement of substituents, and what software tools are recommended for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography. For example, hydrogen bonding networks (e.g., O–H···O or C–H···π interactions) in related quinoline derivatives were resolved using SHELXL, revealing dihedral angles between aromatic rings (e.g., 78.43° in a similar structure) . Graph-set analysis (e.g., R₂²(8) motifs) can further classify intermolecular interactions .

Q. What strategies address contradictions in spectral data when interpreting tautomeric or conformational equilibria?

  • Methodological Answer : Dynamic NMR experiments (variable-temperature or NOESY) can detect tautomerism. For example, temperature-dependent ¹H NMR (e.g., 25°C to −40°C) may reveal shifting proton signals due to hindered rotation around the C–S bond . Computational methods (DFT calculations) can model energy barriers between conformers .

Q. How do intermolecular forces (e.g., hydrogen bonding, π-π stacking) affect the compound’s crystallinity and stability in solid-state formulations?

  • Methodological Answer : Crystal packing analysis (e.g., Mercury software) shows that π-π stacking between quinoline and phenyl rings stabilizes the lattice. Hydrogen bonds (e.g., N–H···O or S–H···O) further enhance stability. For instance, a related compound exhibited a 3-D network via C–H···O and C–H···π interactions, with bond distances of 2.8–3.2 Å .

Q. What are the challenges in quantifying trace sulfide impurities, and how can they be mitigated during synthesis?

  • Methodological Answer : Total sulfide content can be measured via methylene blue colorimetry (detection limit: 0.1 mg/L). However, particulate sulfides may bias results; field flocculation or filtration is recommended for dissolved sulfide analysis . For synthetic batches, UHPLC-MS with a C18 column (e.g., 2.6 µm particle size) achieves <1% impurity detection .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.